1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a methoxy-methylphenyl group, a phenylpiperazine moiety, and a pyrimidinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxy-Methylphenyl Intermediate: The starting material, 4-methoxy-2-methylphenol, undergoes nitration followed by reduction to form 4-methoxy-2-methylphenylamine.
Synthesis of the Phenylpiperazine Intermediate: 4-Phenylpiperazine is synthesized through the reaction of piperazine with bromobenzene under reflux conditions.
Coupling Reaction: The methoxy-methylphenylamine is reacted with 2-chloropyrimidine-5-carboxylic acid to form the pyrimidinyl intermediate.
Final Urea Formation: The pyrimidinyl intermediate is then coupled with the phenylpiperazine intermediate in the presence of a coupling reagent such as carbonyldiimidazole to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea
- 1-(4-Methylphenyl)-3-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)urea
Uniqueness: 1-(4-Methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-17-14-20(31-2)8-9-21(17)27-23(30)26-18-15-24-22(25-16-18)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPMJCWKHZFAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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